Antiproliferative Potency Rank Order in SW480 Human Colon Cancer Cells: OSIP-486823 vs. Exisulind, OSI-461, and OSIP487703
In a direct head-to-head comparison using the same SW480 human colon adenocarcinoma assay, OSIP-486823 (CP248) demonstrated an IC₅₀ of 0.1 μM for growth inhibition and apoptosis induction. This represents a 2,000-fold improvement over the parent compound exisulind (IC₅₀ = 200 μM) and a 20-fold improvement over the first-generation derivative OSI-461 (CP461; IC₅₀ = 2 μM). OSIP487703, a hydroxyl-substituted analog, was 33-fold more potent than OSIP-486823 (IC₅₀ = 0.003 μM) [1]. The critical selection insight is that OSIP-486823 occupies a specific potency niche: it is potent enough for robust in vitro mechanism studies without the extreme potency of OSIP487703 that may limit the dynamic range of dose-response experiments.
| Evidence Dimension | Growth inhibition / apoptosis induction IC₅₀ in SW480 human colon adenocarcinoma cells |
|---|---|
| Target Compound Data | 0.1 μM (100 nM) |
| Comparator Or Baseline | Exisulind: 200 μM; OSI-461 (CP461): 2 μM; OSIP487703: 0.003 μM |
| Quantified Difference | OSIP-486823 is 2,000× more potent than exisulind; 20× more potent than OSI-461; ~33× less potent than OSIP487703 |
| Conditions | SW480 human colon adenocarcinoma cell line; 48-hour exposure; cell number determined by Coulter counter; IC₅₀ determined graphically from cell survival curves |
Why This Matters
Procurement decisions for SAAND-class compounds must account for the >2,000-fold potency range within the same chemical series; selecting the wrong analog can lead to either undetectable activity (exisulind) or an impractically narrow usable concentration window (OSIP487703).
- [1] Xiao D, Deguchi A, Gundersen GG, Oehlen B, Arnold L, Weinstein IB. The sulindac derivatives OSI-461, OSIP486823, and OSIP487703 arrest colon cancer cells in mitosis by causing microtubule depolymerization. Mol Cancer Ther. 2006 Jan;5(1):60-7. doi:10.1158/1535-7163.MCT-05-0260. PMID: 16432163. View Source
